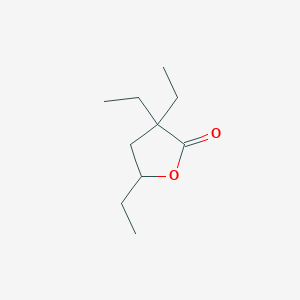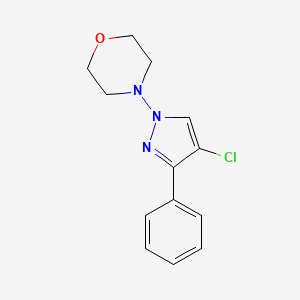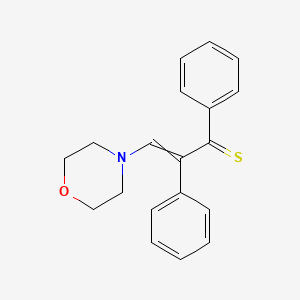![molecular formula C19H18N6O2 B14514647 5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] CAS No. 62575-70-6](/img/structure/B14514647.png)
5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the methylene bridge and the 4-methylphenyl groups further enhances its chemical characteristics, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] typically involves the reaction of hydrazides with carboxylic acids or their derivatives under specific conditions. One common method is the cyclization of N-acylhydrazones in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: HNO3 for nitration, Br2 in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its oxadiazole ring structure allows it to form stable complexes with metal ions, which can influence its biological activity. Additionally, the presence of the 4-methylphenyl groups can enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Methylenebis[2-(4-methylphenyl)-1,3-benzoxazole]
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Methylenebis(5-methyl-2-phenyl-1H-pyrazol-3(2H)-one)
Uniqueness
Compared to similar compounds, 5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
62575-70-6 |
|---|---|
Molecular Formula |
C19H18N6O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-[[5-(4-methylanilino)-1,3,4-oxadiazol-2-yl]methyl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C19H18N6O2/c1-12-3-7-14(8-4-12)20-18-24-22-16(26-18)11-17-23-25-19(27-17)21-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,25) |
InChI Key |
MVRFPGKBJUPKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(O2)CC3=NN=C(O3)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


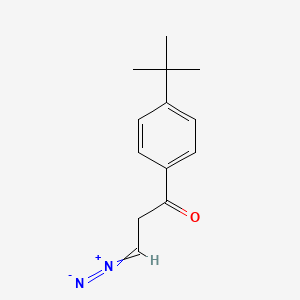
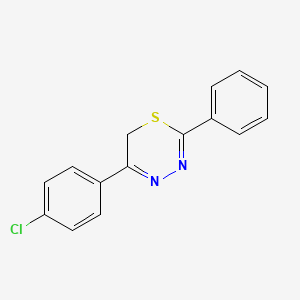
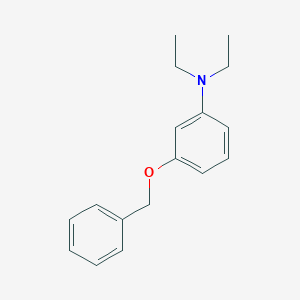
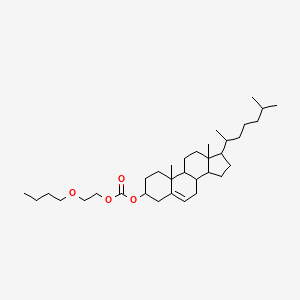
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)
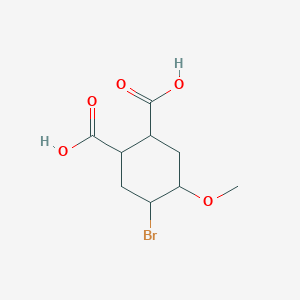

![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
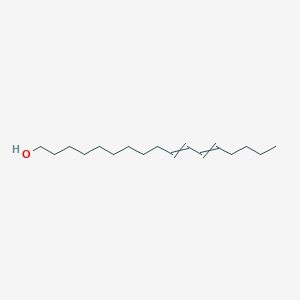
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
